Cas no 125818-11-3 (1,7-dimethyl-1H-Indole-3-carboxylic acid)
1,7-dimethyl-1H-Indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,7-dimethyl-1H-Indole-3-carboxylic acid
- 1H-INDOLE-3-CARBOXYLIC ACID, 1,7-DIMETHYL-
- MFCD11617127
- DA-20621
- 1,7-Dimethyl-1H-indole-3-carboxylicacid
- starbld0042630
- PS-18141
- F84229
- 1,7-dimethylindole-3-carboxylic acid
- SCHEMBL1094507
- 1.7-Dimethylindole-3-carboxylic acid
- APPWFMRYUFVLLS-UHFFFAOYSA-N
- 125818-11-3
- AKOS006319173
-
- MDL: MFCD11617127
- Inchi: 1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14)6-12(2)10(7)8/h3-6H,1-2H3,(H,13,14)
- InChI Key: APPWFMRYUFVLLS-UHFFFAOYSA-N
- SMILES: OC(C1=CN(C)C2C(C)=CC=CC=21)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42.2Ų
1,7-dimethyl-1H-Indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8282-100mg |
1,7-dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 100mg |
¥962.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8282-250mg |
1,7-dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 250mg |
¥1279.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8282-500mg |
1,7-dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 500mg |
¥1793.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8282-1g |
1,7-dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 1g |
¥2559.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8282-5g |
1,7-dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 5g |
¥7676.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8282-10g |
1,7-dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 10g |
¥12794.0 | 2024-04-25 | |
| Aaron | AR00AI7W-5g |
1H-INDOLE-3-CARBOXYLIC ACID, 1,7-DIMETHYL- |
125818-11-3 | 96% | 5g |
$1329.00 | 2025-02-13 | |
| Ambeed | A1387234-100mg |
1,7-Dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 100mg |
$207.0 | 2024-04-25 | |
| Ambeed | A1387234-250mg |
1,7-Dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 250mg |
$275.0 | 2024-04-25 | |
| Ambeed | A1387234-500mg |
1,7-Dimethyl-1H-indole-3-carboxylic acid |
125818-11-3 | 97% | 500mg |
$386.0 | 2024-04-25 |
1,7-dimethyl-1H-Indole-3-carboxylic acid Suppliers
1,7-dimethyl-1H-Indole-3-carboxylic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1,7-dimethyl-1H-Indole-3-carboxylic acid
1,7-Dimethyl-1H-Indole-3-Carboxylic Acid: A Comprehensive Overview
1,7-Dimethyl-1H-indole-3-carboxylic acid (CAS No. 125818-11-3) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family of heterocyclic compounds, which are known for their diverse biological activities and applications. The molecule features a carboxylic acid group attached to the indole ring at the 3-position, with methyl groups at positions 1 and 7. This specific substitution pattern imparts unique chemical and physical properties to the compound, making it a valuable tool in research and development.
The synthesis of 1,7-dimethyl-1H-indole-3-carboxylic acid has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is crucial for its application in chiral drug discovery. The compound's indole core is particularly interesting due to its ability to engage in π-π interactions and hydrogen bonding, which are essential for its bioactivity.
Recent studies have highlighted the potential of 1,7-dimethyl-1H-indole-3-carboxylic acid as a lead compound in drug discovery. Its carboxylic acid group allows for easy functionalization, enabling researchers to explore its role as a scaffold in medicinal chemistry. For instance, derivatives of this compound have shown promise as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The methyl groups at positions 1 and 7 further enhance its lipophilicity, improving its ability to cross biological membranes and interact with target proteins.
In addition to its pharmacological applications, 1,7-dimethyl-1H-indole-3-carboxylic acid has found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been exploited in the development of advanced sensors and electronic devices. The compound's indole ring serves as a versatile platform for incorporating functional groups that can modulate electronic properties, making it a valuable component in nanotechnology applications.
The structural versatility of 1,7-dimethyl-1H-indole-3-carboxylic acid also makes it an attractive candidate for chemical biology studies. Researchers have utilized this compound as a probe to investigate protein-ligand interactions and study the dynamics of cellular signaling pathways. Its carboxylic acid group can act as a handle for conjugation with other biomolecules, enabling the creation of bioconjugates with novel functionalities.
From a synthetic perspective, the preparation of 1,7-dimethyl-1H-indole-3-carboxylic acid involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Recent breakthroughs in transition metal-catalyzed coupling reactions have streamlined its synthesis, reducing production costs and improving scalability. These advancements have paved the way for large-scale production of this compound for both academic and industrial applications.
In conclusion, 1,7-dimethyl-1H-indole-3-carboxylic acid (CAS No. 125818-11-3) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure endows it with properties that make it invaluable in drug discovery, materials science, and chemical biology. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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